![molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

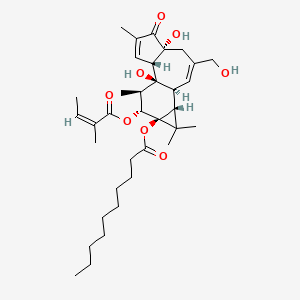

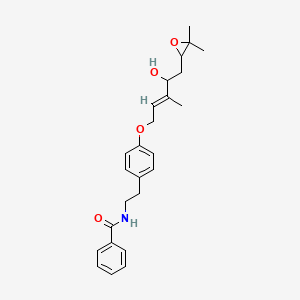

CJ-15,801 es un producto natural que fue descubierto en 2001 por un equipo de investigación de Pfizer. Fue aislado de cultivos en fermentación de un hongo de la especie Seimatosporium. Este compuesto es conocido por sus propiedades antibióticas, particularmente su capacidad para inhibir el crecimiento de Staphylococcus aureus, una causa común de diversas infecciones. CJ-15,801 se parece mucho al ácido pantoténico, el precursor vitamínico de la coenzima A, y contiene un residuo aceptor de Michael, lo que sugiere que inhibe irreversiblemente una enzima involucrada en la biosíntesis o utilización de la coenzima A .

Métodos De Preparación

La síntesis de CJ-15,801 y sus análogos relacionados presenta varios desafíos, particularmente en la preparación de la parte N-acil vinilógico del ácido carbámico. Varios grupos han utilizado la síntesis de CJ-15,801 para mostrar nuevas metodologías desarrolladas específicamente para este propósito. Uno de los pasos clave implica un acoplamiento catalizado por paladio robusto para formar la parte N-acil vinilógico del carbamato mientras se conserva la estereoquímica. Además, es necesaria una investigación exhaustiva de los grupos protectores adecuados para las combinaciones de grupos funcionales lábiles que contiene esta molécula. También se ha desarrollado un nuevo método para la preparación quimioenzimática de 4’-fosfo-CJ-15,801 a escala multi-miligramos .

Análisis De Reacciones Químicas

CJ-15,801 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El residuo aceptor de Michael en CJ-15,801 puede sufrir reacciones de oxidación.

Reducción: Las reacciones de reducción pueden ocurrir en el doble enlace de la parte β-alanina.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en el sitio aceptor de Michael.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento y varios grupos protectores para estabilizar la molécula durante la síntesis. Los principales productos formados a partir de estas reacciones incluyen derivados de CJ-15,801 con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

CJ-15,801 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar la biosíntesis y utilización de la coenzima A.

Biología: CJ-15,801 inhibe el crecimiento de cepas resistentes a los fármacos de Staphylococcus aureus y el parásito de la malaria Plasmodium falciparum.

Medicina: Sus propiedades antibióticas lo convierten en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos.

Industria: La estructura y reactividad únicas del compuesto lo hacen valioso para desarrollar nuevas metodologías de síntesis y estrategias de grupos protectores .

Mecanismo De Acción

CJ-15,801 actúa como un antimetabolito al secuestrar y luego inhibir la biosíntesis de la coenzima A. Es transformado por la pantotenato quinasa de Staphylococcus aureus, única y selectiva, la primera enzima biosintética de la coenzima A, en un sustrato para la siguiente enzima, fosfopantotenoílcistina sintetasa. Esta transformación da como resultado la formación de un análogo estructural de unión estrecha del intermedio de reacción nativo, inhibiendo así la enzima. Este mecanismo es similar al de los antibióticos sulfonamida .

Comparación Con Compuestos Similares

CJ-15,801 es único debido a su parecido estructural con el ácido pantoténico y su inhibición específica de la biosíntesis de la coenzima A. Los compuestos similares incluyen:

Antibióticos sulfonamida: Estos también actúan como antimetabolitos pero se dirigen a diferentes vías.

Análogos del ácido pantoténico: Compuestos que se asemejan al ácido pantoténico pero no tienen los mismos efectos inhibitorios sobre la biosíntesis de la coenzima A.

Antibióticos lipopeptídicos: Como la enamidonina, que comparten algunas características estructurales con CJ-15,801 pero tienen diferentes mecanismos de acción

CJ-15,801 destaca por su inhibición específica de Staphylococcus aureus y su potencial como compuesto de herramienta para estudiar la biosíntesis de la coenzima A.

Propiedades

Fórmula molecular |

C9H15NO5 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1 |

Clave InChI |

HWKKTJQAKVPKTK-SDLBARTOSA-N |

SMILES |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

SMILES isomérico |

CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O |

SMILES canónico |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

Sinónimos |

CJ-15,801 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)